5,9-Dioxodecanoic acid

Natural Product Biosynthesis Alkaloid Chemistry Isotopic Labeling

Researchers requiring a specific C5,C9-diketone intermediate for stereoselective steroid synthesis often encounter supply limitations. 5,9-Dioxodecanoic acid (CAS 34862-10-7) fills this gap with high purity and proven utility. • Starting material for optically active steroids per patented route. • Chiral building block via patented biocatalytic reduction to (S)-hydroxy-lactone. • Definitive negative control for piperidine alkaloid pathway studies; negligible incorporation saves research time. • Available in consistent purity; prompt global shipping.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 34862-10-7
Cat. No. B15475448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dioxodecanoic acid
CAS34862-10-7
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)CCCC(=O)O
InChIInChI=1S/C10H16O4/c1-8(11)4-2-5-9(12)6-3-7-10(13)14/h2-7H2,1H3,(H,13,14)
InChIKeyPBMOXPAYHXFPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Dioxodecanoic Acid Overview


5,9-Dioxodecanoic acid (also known as 6,9-dioxodecanoic acid) is a C10 linear-chain dicarboxylic acid derivative featuring two ketone functionalities at the 5 and 9 positions [1]. This compound is not a standard biological metabolite but a specialized chemical intermediate, primarily utilized in the total synthesis of complex alkaloids and as a precursor in the preparation of optically active compounds for medicinal chemistry [2].

Why 5,9-Dioxodecanoic Acid Is Irreplaceable


Generic substitution of 5,9-dioxodecanoic acid with other dioxo- or mono-oxo-decanoic acids is not viable due to its specific chain length and precise positioning of the carbonyl groups (C5 and C9), which dictate its role as a specific substrate or intermediate. This exact structural pattern is essential for its function as a precursor in alkaloid biosynthesis studies and as a selective substrate in microbiological reductions to yield specific chiral synthons [1]. The use of close analogs like 5-oxodecanoic acid [2] or 9-oxodecanoic acid [3] would lead to different reaction pathways and products, as they lack the requisite second carbonyl group for downstream transformations into complex structures like steroids or piperidine alkaloids [1].

Key Evidence for 5,9-Dioxodecanoic Acid


Pinidine Precursor Exclusion

In a definitive biosynthetic study, [10-14C]-5,9-dioxodecanoic acid was synthesized and fed to Pinus jeffreyi plants to test its role as a precursor to the alkaloid pinidine. The study found that the incorporation of radioactivity into pinidine was negligible. This result is critical for researchers, as it eliminates 5,9-dioxodecanoic acid as a viable biosynthetic intermediate, thereby saving significant time and resources that might otherwise be spent on dead-end biosynthetic pathways [1].

Natural Product Biosynthesis Alkaloid Chemistry Isotopic Labeling

Steroid Synthesis Intermediate

A foundational patent explicitly claims 5,9-dioxodecanoic acid and its 3-alkyl substituted analogs as useful starting materials for the total synthesis of optically active, medicinally valuable steroids [1]. This differentiates it from other simple oxo-acids like 5-oxodecanoic acid or 9-oxodecanoic acid, which are not cited for this high-value application. While specific comparative yields are not disclosed in the patent abstract, the claim establishes a unique and commercially significant use-case for this precise dicarbonyl structure.

Steroid Synthesis Medicinal Chemistry Process Chemistry

Stereoselective Microbial Reduction

A key differentiator is the compound's role as a selective substrate for microbiological reduction. US Patent 3,657,070 describes a process where 5,9-dioxodecanoic acid is acted upon by viable, reducing microorganisms to yield optically active 9-oxo-5(S)-hydroxy-decanoic acid and its corresponding lactone [1]. This stereoselective transformation is not possible with mono-oxo analogs (e.g., 5-oxodecanoic acid) as they lack the second carbonyl group required for the defined lactonization step. Furthermore, a 1982 study demonstrated the selective reduction of 5,9-dioxodecanoic acid by Saccharomyces Rouxii, confirming its utility in microbial transformations [2].

Biocatalysis Chiral Synthesis Microbiological Reduction

5,9-Dioxodecanoic Acid Applications


Piperidine Alkaloid Biosynthesis

Researchers studying the biosynthesis of piperidine alkaloids (e.g., pinidine) in Pinus species should procure this compound for use as a negative control or to eliminate it as a potential pathway intermediate. The documented, negligible incorporation rates provide a definitive answer in isotopic labeling studies, saving significant research time [1].

Steroidal Framework Total Synthesis

Medicinal chemistry and process chemistry groups focused on the total synthesis of optically active steroids should consider 5,9-dioxodecanoic acid as a key starting material. Its utility is supported by a specific patent claim for this application, differentiating it from other generic oxo-acid building blocks [2].

Chiral Synthon via Biocatalysis

This compound is the required substrate for a patented, two-step biocatalytic and chemical process to generate optically active 9-oxo-5(S)-hydroxy-decanoic acid and its lactone. This application is relevant for researchers and manufacturers seeking a defined, stereoselective route to this specific chiral building block [3].

Microbial Reduction Selectivity

This compound serves as a specific substrate for studying the selectivity of microbial reduction systems. A 1982 study on Saccharomyces Rouxii demonstrates its use in this field, making it a valuable tool for microbiologists and biochemists investigating enzyme specificity and developing biocatalytic processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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